4-Amino-3-(2-methoxyethoxy)-benzamide
CAS No.: 1342582-85-7
Cat. No.: VC2706917
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342582-85-7 |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 4-amino-3-(2-methoxyethoxy)benzamide |
| Standard InChI | InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13) |
| Standard InChI Key | WQQOEZOZXWPEHY-UHFFFAOYSA-N |
| SMILES | COCCOC1=C(C=CC(=C1)C(=O)N)N |
| Canonical SMILES | COCCOC1=C(C=CC(=C1)C(=O)N)N |
Introduction
Chemical Properties and Structure
4-Amino-3-(2-methoxyethoxy)-benzamide is characterized by a specific molecular structure that defines its chemical behavior and potential biological interactions. The compound possesses a benzene ring with an amino group (-NH₂) at the 4-position and a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 3-position, along with a benzamide (-CONH₂) group. These functional groups create a unique electron distribution that influences the compound's reactivity and binding capabilities in biological systems .
Basic Chemical Identity
The following table summarizes the key chemical identity parameters of 4-Amino-3-(2-methoxyethoxy)-benzamide:
| Parameter | Value |
|---|---|
| Chemical Name | 4-Amino-3-(2-methoxyethoxy)-benzamide |
| CAS Number | 1342582-85-7 |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 2 |
The compound has a moderate molecular weight that generally favors drug-like properties and a XLogP3-AA value of -0.1, indicating a balanced hydrophilic-lipophilic character that could potentially facilitate both aqueous solubility and membrane permeability . The presence of two hydrogen bond donors further suggests the compound's ability to form significant intermolecular interactions with biological targets.
Structural Features
The structural arrangement of 4-Amino-3-(2-methoxyethoxy)-benzamide includes several key features that contribute to its chemical behavior:
-
The benzene ring serves as the core scaffold
-
The amino group at position 4 can participate in hydrogen bonding as a donor
-
The methoxyethoxy group at position 3 provides flexibility and potential for hydrogen bond acceptance
-
The benzamide moiety offers additional hydrogen bonding capabilities through its amide group
These structural elements collectively determine the three-dimensional conformation of the molecule and its potential interactions with biological macromolecules such as proteins and receptors .
Molecular Interactions and Mechanisms
The biological activity of 4-Amino-3-(2-methoxyethoxy)-benzamide likely stems from its ability to interact with specific molecular targets through various non-covalent interactions. The arrangement of functional groups on the molecule creates a distinctive electronic distribution and hydrogen bonding pattern that can complement binding sites on proteins.
Comparison with Related Compounds
To better understand the potential properties of 4-Amino-3-(2-methoxyethoxy)-benzamide, it is informative to compare it with closely related compounds:
These structural variations provide insights into how modifications might affect biological activity and offer direction for potential structural optimization of 4-Amino-3-(2-methoxyethoxy)-benzamide for specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume